

Application Note: Scalable Synthesis of 2-Methoxy-4-methyl-5-nitrobenzamide

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Compound of Interest

Compound Name: *2-Methoxy-4-methyl-5-nitrobenzamide*

CAS No.: *1352398-21-0*

Cat. No.: *B1431649*

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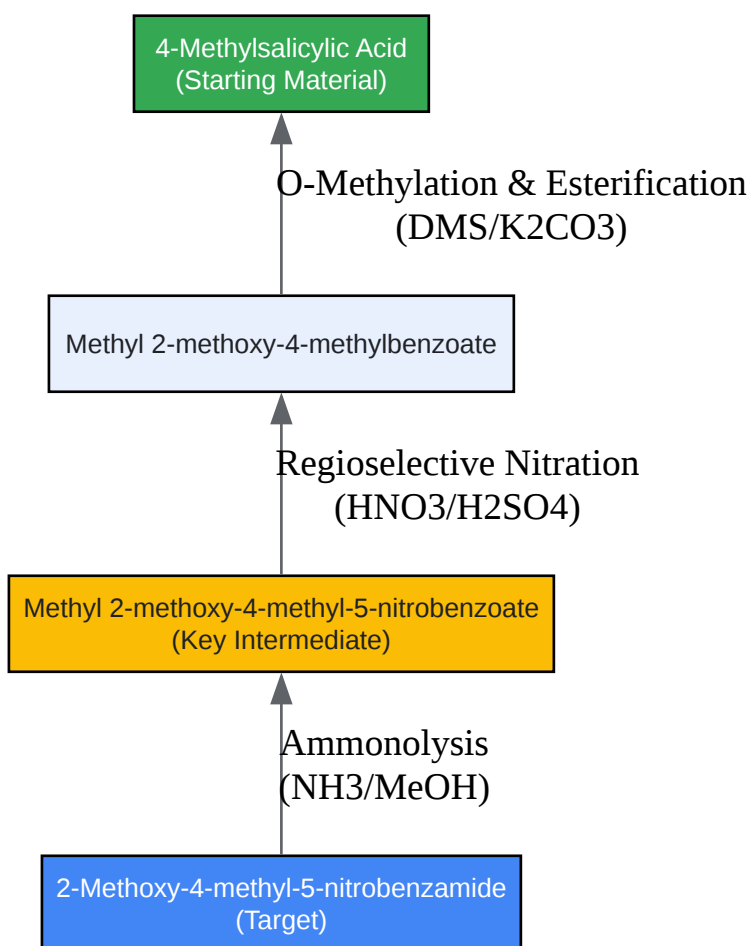
Abstract & Strategic Overview

This technical guide details the optimized synthesis of **2-Methoxy-4-methyl-5-nitrobenzamide**, a critical intermediate often utilized in the development of benzamide-class neuroleptics and immunomodulatory agents.

The protocol outlined below deviates from low-yielding "textbook" approaches by prioritizing regiocontrol and atom economy. We utilize a three-step sequence starting from commercially available 4-methylsalicylic acid. The core challenge in this synthesis is the regioselective nitration of the electron-rich aromatic ring; our protocol employs a specific ester-directed strategy to lock the regiochemistry at the C5 position, avoiding the formation of the C3-isomer or over-nitrated byproducts.

Retrosynthetic Logic

The synthesis is designed to install the amide functionality last. Attempting to nitrate the benzamide directly often leads to hydrolysis or N-nitration. Therefore, we proceed via the methyl ester.



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Figure 1: Retrosynthetic disconnection strategy highlighting the ester-directed nitration pathway.

Experimental Protocols

Step 1: One-Pot Methylation and Esterification

Objective: Convert 4-methylsalicylic acid to methyl 2-methoxy-4-methylbenzoate. Rationale: Using Dimethyl Sulfate (DMS) allows for simultaneous methylation of the carboxylic acid and the phenolic hydroxyl group, reducing step count.

Reagents:

- 4-Methylsalicylic acid (1.0 eq)

- Dimethyl sulfate (2.5 eq)
- Potassium carbonate (anhydrous, 3.0 eq)
- Acetone (Solvent, reagent grade)

Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Inert atmosphere () is recommended but not strictly required.
- Dissolution: Charge the flask with 4-methylsalicylic acid (e.g., 15.2 g, 100 mmol) and anhydrous (41.4 g, 300 mmol) in Acetone (150 mL). Stir for 15 minutes at room temperature to form the phenoxide/carboxylate salts.
- Addition: Add Dimethyl sulfate (23.7 mL, 250 mmol) dropwise over 30 minutes. Caution: DMS is highly toxic. Use a bleach trap for off-gassing.
- Reaction: Heat the mixture to reflux () for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting acid is consumed.
- Workup: Cool to room temperature. Filter off the inorganic salts (). Concentrate the filtrate under reduced pressure.
- Isolation: Dissolve the residue in EtOAc, wash with water (), 1M NaOH (to remove any unreacted acid), and brine. Dry over and concentrate.
- Result: The product, Methyl 2-methoxy-4-methylbenzoate, is obtained as a pale yellow oil or low-melting solid. Yield is typically >90%.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The C5 position is activated by the para-methoxy group and ortho-methyl group, and is less sterically hindered than C3.

Reagents:

- Methyl 2-methoxy-4-methylbenzoate (from Step 1)
- Conc. Sulfuric Acid (, 98%)
- Conc. Nitric Acid (, 70%) or Fuming

Protocol:

- Preparation: In a round-bottom flask, dissolve Methyl 2-methoxy-4-methylbenzoate (18.0 g, 100 mmol) in Conc. (50 mL). Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent dinitration.
- Nitration Mixture: In a separate vessel, prepare a mixture of Conc. (7.0 mL, ~ 110 mmol) and Conc. (10 mL). Cool this mixture to 0°C .
- Addition: Add the nitrating mixture dropwise to the substrate solution over 45 minutes, ensuring the internal temperature does not exceed 5°C .
- Reaction: Stir at 0 – 5°C for 1 hour, then allow to warm to room temperature (20 – 25°C) for 1 hour.
- Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[1][2][3]

- Purification: Filter the solid. Wash copiously with water until the filtrate is neutral. Recrystallize from Ethanol/Water or Methanol.
- Result: Methyl 2-methoxy-4-methyl-5-nitrobenzoate. Light yellow crystals. Yield: ~75–80%.[\[2\]](#)
[\[4\]](#)

Step 3: Ammonolysis to Benzamide

Objective: Convert the methyl ester to the primary amide. Rationale: Direct reaction with ammonia is cleaner than hydrolysis-chlorination-amidation sequences.

Reagents:

- Methyl 2-methoxy-4-methyl-5-nitrobenzoate
- Methanolic Ammonia (7N
in MeOH) or Aqueous Ammonia (28%)

Protocol:

- Setup: Place Methyl 2-methoxy-4-methyl-5-nitrobenzoate (11.25 g, 50 mmol) in a pressure vessel (autoclave or heavy-walled sealed tube).
- Solvent: Add 7N
in Methanol (100 mL).
- Reaction: Seal the vessel and heat to 60–70°C for 12–18 hours.
 - Note: If using aqueous ammonia, a co-solvent (THF or Dioxane) and slightly higher temperatures may be required due to solubility issues.
- Workup: Cool the vessel to room temperature. Vent carefully to release excess ammonia.
- Isolation: Concentrate the solvent to ~20% volume. The product usually precipitates upon cooling. Filter the solid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Final Purification: Wash with cold methanol and diethyl ether. Dry under vacuum.[\[3\]](#)

- Result:**2-Methoxy-4-methyl-5-nitrobenzamide**. Off-white to pale yellow solid.

Data Summary & Validation

Physicochemical Properties

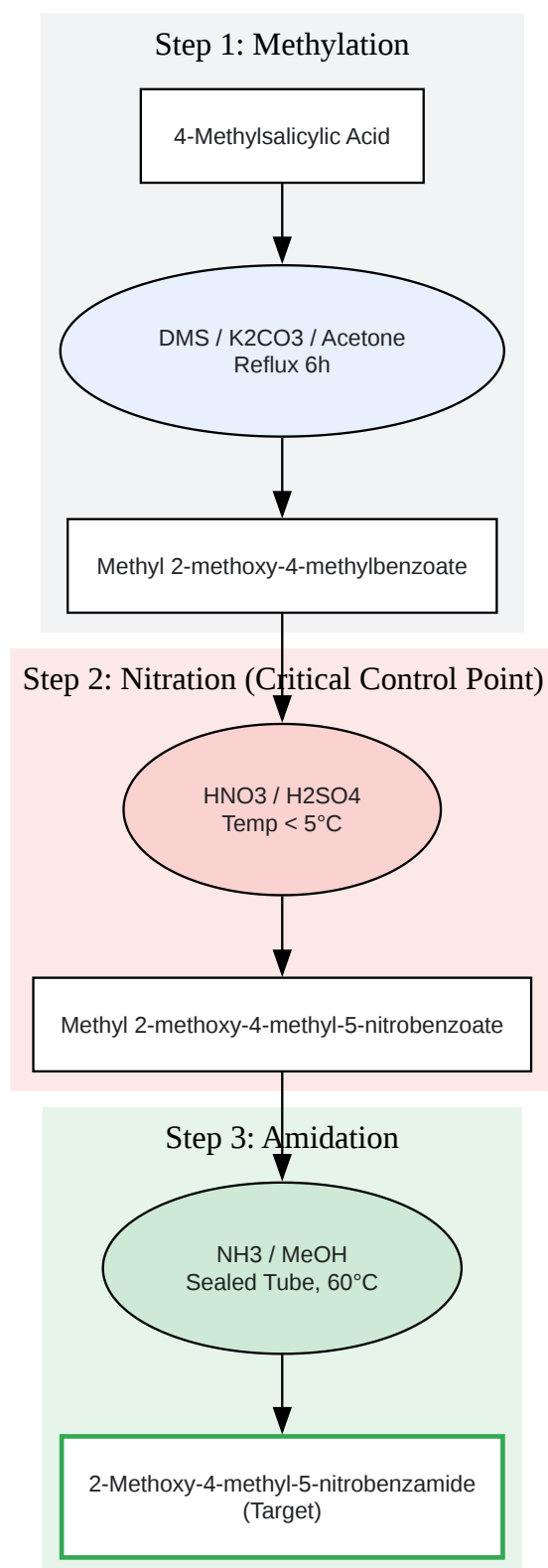
Parameter	Value	Notes
Molecular Formula		
Molecular Weight	210.19 g/mol	
Appearance	Pale yellow crystalline solid	
Melting Point	185–188°C (Lit. varies)	Sharp mp indicates purity
Overall Yield	~55–65%	Calculated from 4-methylsalicylic acid

1H NMR Validation (Predicted in DMSO-d6)

To validate the structure, ensure the aromatic region shows two distinct singlets, confirming the para relationship of the protons (C3 and C6) and the successful substitution at C5.

- 7.8–8.0 ppm (1H, s): H-6 (Ortho to nitro and amide).
- 7.4–7.6 ppm (2H, br s):
(Amide protons).
- 7.1–7.2 ppm (1H, s): H-3 (Between OMe and Me).[8]
- 3.9 ppm (3H, s):
.
- 2.4 ppm (3H, s):
.

Critical Process Workflow



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Figure 2: Process workflow emphasizing the temperature-critical nitration step.

Troubleshooting & Safety

- Regioselectivity Issues (Step 2):
 - Symptom:[\[5\]](#)[\[9\]](#) Presence of multiple spots on TLC after nitration.
 - Cause: Temperature exceeded 10°C, leading to dinitration or nitration at C3.
 - Fix: Strictly maintain temperature between -5°C and 0°C during addition. Ensure slow dropwise addition.
- Incomplete Amidation (Step 3):
 - Symptom:[\[5\]](#)[\[9\]](#) Starting ester remains after 12h.
 - Cause: Ammonia concentration too low or steric hindrance.
 - Fix: Re-saturate methanol with ammonia gas or increase temperature to 80°C (ensure vessel pressure rating is sufficient).
- Safety Hazards:
 - Dimethyl Sulfate (DMS): Potent alkylating agent and carcinogen. Handle only in a fume hood with double gloves. Decontaminate glassware with 1M NaOH before removal from the hood.
 - Nitration: Exothermic reaction.[\[1\]](#) Runaway thermal events are possible. Always have an ice bath ready.

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- Structural Data & CAS Verification
 - Compound: Methyl 2-methoxy-4-methyl-5-nitrobenzo
 - Relevance: Verification of the intermedi
 - URL:

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